Product packaging for (7-bromo-9H-fluoren-2-yl)hydrazine(Cat. No.:CAS No. 887593-02-4)

(7-bromo-9H-fluoren-2-yl)hydrazine

Cat. No.: B15145976
CAS No.: 887593-02-4
M. Wt: 275.14 g/mol
InChI Key: GIAULIPWCNBYNY-UHFFFAOYSA-N
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Description

(7-Bromo-9H-fluoren-2-yl)hydrazine (CAS 887593-02-4) is a high-value chemical intermediate that combines the unique rigid, planar structure of the fluorene scaffold with the versatile reactivity of the hydrazine functional group . This compound is a key synthon for constructing complex molecular architectures, particularly in the development of advanced organic materials and pharmacologically active agents. The bromine substituent at the 7-position and the hydrazine group at the 2-position provide two distinct and orthogonal sites for further functionalization, enabling a wide range of synthetic modifications. In materials science , this compound serves as a critical precursor for the synthesis of organic optoelectronic materials. Fluorene derivatives are prized for their excellent photoelectric properties, thermal stability, and high fluorescence quantum yields, making them ideal for use in Organic Light-Emitting Diodes (OLEDs) and as hole-transport materials in perovskite solar cells . The integration of the hydrazine moiety allows for the creation of novel fluorescent probes and two-photon absorbing molecules, which are essential for applications in bioimaging and optical data storage . From a medicinal chemistry perspective, the fluorene hydrazine core is a valuable building block for developing new therapeutic candidates. Fluorene derivatives have demonstrated a range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties . The hydrazine functional group is a key structural motif in numerous bioactive molecules and is fundamental for the synthesis of various heterocyclic systems, such as pyrazoles and pyridazines, which are common in commercial drugs . This product is intended for research purposes only and is not for human or veterinary use . Researchers can leverage its bifunctional reactivity for metal-catalyzed cross-coupling reactions (via the bromo group) and condensation or cyclization reactions (via the hydrazine group) to generate a diverse library of novel compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11BrN2 B15145976 (7-bromo-9H-fluoren-2-yl)hydrazine CAS No. 887593-02-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887593-02-4

Molecular Formula

C13H11BrN2

Molecular Weight

275.14 g/mol

IUPAC Name

(7-bromo-9H-fluoren-2-yl)hydrazine

InChI

InChI=1S/C13H11BrN2/c14-10-1-3-12-8(6-10)5-9-7-11(16-15)2-4-13(9)12/h1-4,6-7,16H,5,15H2

InChI Key

GIAULIPWCNBYNY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NN)C3=C1C=C(C=C3)Br

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 7 Bromo 9h Fluoren 2 Yl Hydrazine

Precursor Synthesis and Functional Group Interconversions

The journey towards (7-bromo-9H-fluoren-2-yl)hydrazine fundamentally begins with the synthesis of appropriately functionalized fluorene (B118485) precursors. This typically involves the sequential introduction of the bromo and a nitrogen-based functional group, which will ultimately be converted into the target hydrazine (B178648).

Regioselective Bromination of Fluorene Scaffolds

The initial step in one of the common synthetic routes is the bromination of the fluorene core. Achieving regioselectivity is paramount to ensure the bromine atom is positioned at the C-7 position. Direct bromination of fluorene can lead to a mixture of products, with the 2- and 2,7-disubstituted products often being favored. researchgate.net Therefore, a more controlled approach is necessary.

One effective strategy involves the bromination of a pre-functionalized fluorene derivative where the directing effects of the existing substituent guide the incoming bromide to the desired C-7 position. For instance, starting with 2-nitro-9H-fluorene, electrophilic bromination can be directed to the 7-position due to the meta-directing effect of the nitro group on its own ring and the activating effect on the other.

Alternatively, methods for the direct bromination of fluorene have been explored. For example, the use of N-bromosuccinimide (NBS) in a suitable solvent can provide a means to control the extent of bromination. nih.gov However, achieving high regioselectivity for the 7-bromo isomer without the influence of a directing group at the 2-position remains a synthetic challenge.

A recent study on the nitration of 2-bromo-9,9-dimethylfluorene (B1278457) yielded 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, demonstrating that functionalization at the 7-position of a 2-bromofluorene (B47209) derivative is achievable. chemicalbook.comnih.gov This suggests that the order of introduction of the bromo and nitro groups can be reversed.

Introduction of the Hydrazine Moiety at the Fluorene C-2 Position

With the 7-bromo-fluorene scaffold in hand, the next critical phase is the introduction of the hydrazine group at the C-2 position. The most established and widely practiced method proceeds through a 2-amino-7-bromofluorene (B1265894) intermediate.

This classical and reliable pathway involves two main transformations: the reduction of a nitro group to an amine, followed by the conversion of the amine to a hydrazine.

The synthesis of the key intermediate, 2-amino-7-bromofluorene, typically starts with the nitration of fluorene to yield 2-nitrofluorene (B1194847). orgsyn.org This is then followed by bromination at the 7-position. The resulting 7-bromo-2-nitro-9H-fluorene is then subjected to reduction. A variety of reducing agents can be employed for the conversion of the nitro group to an amine, with tin(II) chloride (SnCl₂) in the presence of an acid being a common and effective choice. scispace.comacsgcipr.org Iron powder in acetic acid is another viable option. scispace.com A detailed procedure for the synthesis of 2-aminofluorene (B1664046) from 2-nitrofluorene using zinc dust and calcium chloride in aqueous ethanol (B145695) has also been reported. orgsyn.org

Once 2-amino-7-bromofluorene is obtained, it is converted to the corresponding hydrazine. This is typically achieved through a two-step sequence:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (HONO), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). google.comdoubtnut.com This reaction transforms the amino group into a diazonium salt, specifically (7-bromo-9H-fluoren-2-yl)diazonium chloride.

Reduction of the Diazonium Salt: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in an acidic medium. google.comgoogle.com The diazonium salt solution is typically added to a cold solution of stannous chloride in concentrated hydrochloric acid. The arylhydrazine hydrochloride salt precipitates and can be isolated by filtration. Treatment with a base then liberates the free hydrazine. Sodium sulfite (B76179) can also be used as a reducing agent. scite.ai

A general procedure for the synthesis of substituted phenylhydrazines from anilines involves diazotization followed by reduction with stannous chloride. scite.ai The resulting hydrochloride salt of the hydrazine can be purified by recrystallization.

Direct methods for the introduction of a hydrazine moiety onto an aromatic ring, bypassing the amine-to-hydrazine conversion, are less common but represent an area of ongoing research. One such approach involves the palladium-catalyzed cross-coupling of aryl halides with hydrazine. nih.gov This method offers a more direct route and can be advantageous in terms of atom economy and reducing the number of synthetic steps. In the context of synthesizing this compound, a potential, though likely challenging, route could involve the direct coupling of a di-halogenated fluorene, such as 2,7-dibromofluorene (B93635), with a protected hydrazine derivative under palladium catalysis. However, controlling the regioselectivity of such a reaction would be a significant hurdle.

Another potential alternative is the copper-catalyzed cross-coupling of aryl halides with hydrazine hydrate, which has been shown to be an efficient method for the synthesis of aryl hydrazines. researchgate.net

Reaction Mechanisms and Stereochemical Considerations in Synthesis

The synthesis of this compound involves several well-understood reaction mechanisms. The bromination and nitration of the fluorene ring are classic examples of electrophilic aromatic substitution. The regioselectivity is governed by the electronic effects of the substituents present on the fluorene core.

The conversion of the 2-amino group to the hydrazine moiety proceeds through the formation of a diazonium ion. The mechanism of diazotization involves the in situ formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as the electrophile and attacks the nitrogen of the primary amine. A series of proton transfers and elimination of water leads to the formation of the stable aryldiazonium ion.

The subsequent reduction of the diazonium salt to the hydrazine can proceed through different pathways depending on the reducing agent. With tin(II) chloride, the mechanism is believed to involve a one-electron transfer from Sn(II) to the diazonium ion, generating an aryl radical and Sn(III). The aryl radical can then be further reduced and protonated to yield the hydrazine.

As this compound is an achiral molecule, and the synthetic route described does not typically involve the creation of any new stereocenters, stereochemical considerations are generally not a primary concern in its synthesis.

Optimization of Reaction Conditions and Yields in Fluorene-Hydrazine Synthesis

For the nitration and bromination steps, controlling the temperature and the stoichiometry of the reagents is critical to minimize the formation of polysubstituted byproducts. orgsyn.org For instance, in the nitration of fluorene, allowing the temperature to rise excessively can lead to impure, highly colored products. orgsyn.org

In the reduction of the nitro group, the choice of reducing agent and the work-up procedure can significantly impact the yield and purity of the resulting amine. For reductions using tin(II) chloride, the removal of tin salts during work-up can be challenging and may require specific procedures to avoid co-precipitation with the product. researchgate.net

The diazotization and subsequent reduction to the hydrazine are perhaps the most critical steps in terms of yield. Maintaining a low temperature during diazotization is essential to prevent the premature decomposition of the diazonium salt. The rate of addition of the sodium nitrite solution and efficient stirring are also important parameters. For the reduction step, the choice and amount of the reducing agent, as well as the pH of the reaction mixture, need to be carefully controlled.

Reaction Step Key Parameters for Optimization Potential Challenges Reported Yields for Analogous Reactions
Nitration of Fluorene Temperature, concentration of nitric acid, reaction time.Formation of dinitro and other polysubstituted products.79% for 2-nitrofluorene. orgsyn.org
Bromination Choice of brominating agent (e.g., Br₂, NBS), solvent, temperature.Lack of regioselectivity, formation of polybrominated products.High yields for specific isomers under controlled conditions.
Nitro Group Reduction Reducing agent (e.g., SnCl₂, Fe), solvent, temperature, work-up procedure.Incomplete reduction, difficult removal of metal salts.Generally high yields (often >90%) for the reduction of aryl nitro compounds. scispace.com
Diazotization Temperature (0-5 °C), rate of NaNO₂ addition, acid concentration.Decomposition of the diazonium salt at higher temperatures.Typically performed in situ and used directly in the next step.
Reduction of Diazonium Salt Reducing agent (e.g., SnCl₂, Na₂SO₃), temperature, pH.Incomplete reduction, side reactions of the diazonium salt.Variable, depending on the substrate and conditions.

Green Chemistry Principles in the Synthesis of Fluorene-Hydrazine Compounds

The growing emphasis on sustainable chemical manufacturing necessitates the evaluation of synthetic routes through the lens of green chemistry. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. While specific studies on the green synthesis of this compound are not prevalent, an analysis of the synthesis of its precursor, 7-bromo-9H-fluoren-2-amine, and the subsequent transformation to the hydrazine reveals opportunities for applying greener methodologies.

The synthesis of 7-bromo-9H-fluoren-2-amine derivatives, as reported in the literature, involves the alkylation of 7-bromo-2-aminofluorene. nih.gov A typical procedure involves the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent and potassium carbonate as a base. nih.gov While effective, from a green chemistry perspective, DMSO can be a problematic solvent due to its high boiling point, making it energy-intensive to remove, and its potential to be a source of sulfur-containing waste streams.

A key green chemistry principle is the use of safer solvents. Researchers are increasingly exploring the replacement of traditional volatile organic compounds with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents. For the alkylation of 7-bromo-9H-fluoren-2-amine, investigating the feasibility of using a greener solvent system could significantly improve the environmental profile of the process.

Another principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The reaction to form 7-bromo-9H-fluoren-2-amine derivatives can be assessed for its atom economy, and alternative synthetic strategies that may offer improvements could be explored.

The conversion of the amine to the hydrazine typically involves diazotization followed by reduction. The classical Sandmeyer reaction for diazotization often uses sodium nitrite and a strong acid, which can generate nitrous acid fumes, a hazardous substance. Subsequent reduction steps might employ reagents like stannous chloride, which can lead to heavy metal waste.

Greener alternatives to these classical methods are an active area of research. For instance, the use of in situ generated diazotizing agents or catalytic reduction methods could reduce the environmental impact. Catalytic hydrogenation, for example, uses hydrogen gas as the reductant and a reusable catalyst, often producing water as the only byproduct, thus representing a much greener alternative to stoichiometric metal reductants.

Furthermore, energy efficiency is a critical aspect of green chemistry. The reported synthesis of 7-bromo-2-aminofluorene derivatives involves heating at 60 °C. nih.gov Exploring the use of catalysts that could lower the reaction temperature or alternative energy sources like microwave irradiation could lead to a more energy-efficient process.

Advanced Spectroscopic and Structural Characterization of 7 Bromo 9h Fluoren 2 Yl Hydrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful, non-destructive technique to probe the chemical environment of individual atoms within a molecule. For (7-bromo-9H-fluoren-2-yl)hydrazine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment, which is dictated by the presence of the bromine atom, the hydrazine (B178648) substituent, and the aromatic fluorene (B118485) core.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-1 7.6 - 7.8 d ~8.0
H-3 6.8 - 7.0 dd ~8.0, ~2.0
H-4 7.4 - 7.6 d ~8.0
H-5 7.5 - 7.7 d ~8.0
H-6 7.3 - 7.5 dd ~8.0, ~1.5
H-8 7.7 - 7.9 d ~1.5
H-9 (CH₂) 3.8 - 4.0 s -
-NH₂ 4.0 - 5.0 br s -

The aromatic protons on the fluorene ring system are expected to appear in the downfield region (typically δ 6.8-7.9 ppm). The bromine atom at the C-7 position and the hydrazine group at the C-2 position will induce characteristic splitting patterns and shifts in the adjacent proton signals due to electron-withdrawing and electron-donating effects, respectively. The methylene (B1212753) protons at the C-9 position of the fluorene bridge are anticipated to resonate as a singlet in the range of δ 3.8-4.0 ppm.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of this compound. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-1 110 - 115
C-2 145 - 150
C-3 115 - 120
C-4 120 - 125
C-4a 140 - 145
C-4b 140 - 145
C-5 120 - 125
C-6 125 - 130
C-7 118 - 122 (C-Br)
C-8 125 - 130
C-8a 140 - 145
C-9 35 - 40

The carbon atom attached to the bromine (C-7) is expected to have its chemical shift influenced by the halogen's electronegativity. Similarly, the carbon atom bonded to the hydrazine group (C-2) will experience a significant downfield shift. The quaternary carbons of the fluorene skeleton will also be identifiable in the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To establish the precise connectivity between protons and carbons, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (hydrazine) 3400 - 3200 Medium, Doublet
C-H stretch (aromatic) 3100 - 3000 Medium to Weak
C-H stretch (aliphatic, CH₂) 2950 - 2850 Medium
C=C stretch (aromatic) 1620 - 1580 Medium to Strong
N-H bend (hydrazine) 1650 - 1550 Medium
C-N stretch 1350 - 1250 Medium

The N-H stretching vibrations of the hydrazine group are anticipated to appear as a doublet in the region of 3400-3200 cm⁻¹. The aromatic C-H stretches will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene bridge will be just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings and the C-Br stretching frequency will also be key diagnostic peaks.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, often making non-polar bonds more visible.

Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic Ring Breathing ~1000 Strong
C=C stretch (aromatic) 1620 - 1580 Strong
C-H stretch (aromatic) 3100 - 3000 Medium

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings are expected to give rise to strong signals. The C=C stretching vibrations will also be prominent. The C-Br stretch, which is often strong in the IR, may also be observable in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No specific High-Resolution Mass Spectrometry (HRMS) data for this compound was found in the available scientific literature. This analytical technique is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For the molecular formula of this compound, C13H11BrN2, the theoretical exact mass could be calculated. However, without experimental data, it is not possible to present a comparison or confirmation of the compound's synthesis.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. This powerful technique provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for other fluorene derivatives have been determined and reported, this specific information is absent for this compound, preventing any discussion of its solid-state conformation and packing.

Chromatographic and Purity Assessment Methodologies

Detailed chromatographic methods for the purification and purity assessment of this compound, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are not described in the surveyed literature. Consequently, there is no available data on retention times, solvent systems, or purity levels achieved for this compound. Such data is essential for ensuring the quality of a chemical sample for further research or application.

Reaction Chemistry and Derivatization Pathways of 7 Bromo 9h Fluoren 2 Yl Hydrazine

Transformations Involving the Hydrazine (B178648) Functionality

The hydrazine moiety of (7-bromo-9H-fluoren-2-yl)hydrazine is a key site for chemical modifications, allowing for the introduction of various substituents and the formation of new heterocyclic rings.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The reaction of hydrazines with carbonyl compounds, such as aldehydes and ketones, is a well-established method for the formation of hydrazones. researchgate.net This condensation reaction typically proceeds under acidic conditions, which catalyze the dehydration of the intermediate carbinolamine. researchgate.netuchile.cl The resulting hydrazones are stable compounds with a C=N double bond. In the context of this compound, this reaction provides a straightforward route to introduce a wide range of organic groups onto the hydrazine nitrogen. For instance, reaction with various substituted benzaldehydes would yield a series of N'-(arylmethylene)-7-bromo-9H-fluoren-2-yl)hydrazines.

A general representation of this reaction is shown below:

This compound + R-CHO/R-CO-R' → (7-bromo-9H-fluoren-2-yl)-N=C(R)R' + H₂O

This reaction is valuable for creating libraries of compounds for biological screening, as the substituents on the carbonyl component can be easily varied.

Cyclization Reactions to Form Heterocyclic Systems (e.g., Thiazoles, Tetrazines, Triazines)

The hydrazine functionality is a precursor for the synthesis of various nitrogen-containing heterocyclic systems. For example, through multi-step sequences, it can be incorporated into thiazole (B1198619), tetrazine, and triazine rings.

The synthesis of thiazole derivatives can be achieved through the Hantzsch thiazole synthesis. mdpi.comresearchgate.net This involves the reaction of a thiourea (B124793) derivative of this compound with an α-haloketone. The thiourea can be prepared by reacting the parent hydrazine with a thiocyanating agent.

Furthermore, the reaction of hydrazines with appropriate precursors can lead to the formation of larger heterocyclic rings. For instance, pyridazinotriazine derivatives can be synthesized from a hydrazinylpyridazine intermediate, which itself can be formed from a chloropyridazine derivative reacting with hydrazine hydrate. nih.gov These cyclization reactions are significant as they open up access to a wide range of fused heterocyclic systems with distinct chemical and physical properties.

N-Functionalization: Alkylation and Acylation Reactions

The nitrogen atoms of the hydrazine group can be functionalized through alkylation and acylation reactions. N-acylation is a common transformation. For example, N-(7-Bromo-9H-fluoren-2-yl)acetamide is an acylated derivative of the corresponding amine, which can be prepared from the hydrazine. The synthesis of acyl hydrazides can be achieved by reacting an aromatic aldehyde with a dialkyl azodicarboxylate. iscientific.org

Alkylation of the hydrazine moiety can introduce alkyl groups onto the nitrogen atoms. These reactions can be influenced by steric and electronic factors of both the hydrazine and the alkylating agent.

Transformations at the Bromine Substituent

The bromine atom on the fluorene (B118485) ring provides another handle for chemical modification, primarily through metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

The bromine atom at the 7-position of the fluorene core is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction allows for the formation of a new C-C bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups. For this compound, a Suzuki coupling could be used to introduce various aryl or vinyl substituents at the 7-position, leading to biphenyl (B1667301) derivatives or other extended conjugated systems.

The Sonogashira coupling reaction is another important palladium-catalyzed transformation that couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This reaction, which also requires a copper(I) co-catalyst and a base, is instrumental in the synthesis of arylalkynes. libretexts.org Reacting this compound with various terminal alkynes under Sonogashira conditions would yield 7-alkynyl-9H-fluoren-2-yl)hydrazine derivatives, which are valuable intermediates for further transformations or as components in functional materials.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. rug.nl This reaction would allow for the introduction of alkenyl substituents at the 7-position of the fluorene ring.

Coupling Reaction Reactant Catalyst System Product Type
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)₂)Palladium catalyst + Base7-Aryl/Vinyl-9H-fluoren-2-yl)hydrazine
SonogashiraTerminal alkyne (e.g., R-C≡CH)Palladium catalyst + Copper(I) co-catalyst + Base7-Alkynyl-9H-fluoren-2-yl)hydrazine
HeckAlkene (e.g., R-CH=CH₂)Palladium catalyst + Base7-Alkenyl-9H-fluoren-2-yl)hydrazine

Nucleophilic Displacement Reactions

While aryl halides are generally less reactive towards nucleophilic aromatic substitution than alkyl halides, under certain conditions, the bromine atom on the fluorene ring can be displaced by a nucleophile. These reactions often require harsh conditions or the presence of a catalyst to proceed efficiently. The reactivity can be influenced by the electronic nature of the fluorene ring system and the nucleophile. Potential nucleophiles could include amines, alkoxides, and thiolates, leading to the corresponding amino, ether, and thioether derivatives, respectively.

Reactivity of the Fluorene Core

The fluorene ring system is susceptible to a variety of chemical transformations, allowing for the introduction of diverse functionalities. The inherent reactivity of the aromatic rings and the acidic nature of the C9 protons provide two primary avenues for derivatization.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. lumenlearning.com The outcome of such reactions on the this compound molecule is dictated by the directing effects of the existing substituents: the bromo group at C7 and the hydrazine group at C2.

In general, electrophilic aromatic substitution reactions proceed via a two-step mechanism involving the attack of an electrophile by the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate of reaction is influenced by the nature of the substituents already present on the ring; electron-donating groups increase the rate, while electron-withdrawing groups decrease it. masterorganicchemistry.com

The hydrazine (-NHNH2) group is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system. Conversely, the bromo group is a deactivating, yet ortho-, para-directing substituent. In the case of this compound, the positions for electrophilic attack will be determined by the interplay of these electronic effects. The most activated positions on the fluorene ring are expected to be those ortho and para to the strongly activating hydrazine group.

Common electrophilic aromatic substitution reactions that could be applied to the fluorene skeleton of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lumenlearning.comyoutube.com For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at positions 1 or 3, ortho to the activating hydrazine group. youtube.com

Reaction Reagents Expected Major Product(s)
NitrationHNO₃, H₂SO₄(7-bromo-1-nitro-9H-fluoren-2-yl)hydrazine and (7-bromo-3-nitro-9H-fluoren-2-yl)hydrazine
BrominationBr₂, FeBr₃(1,7-dibromo-9H-fluoren-2-yl)hydrazine and (3,7-dibromo-9H-fluoren-2-yl)hydrazine
SulfonationSO₃, H₂SO₄7-bromo-2-(hydrazinyl)-9H-fluorene-1-sulfonic acid and 7-bromo-2-(hydrazinyl)-9H-fluorene-3-sulfonic acid

The methylene (B1212753) bridge at the C9 position of the fluorene ring is a key site for functionalization due to the acidity of its protons. thieme-connect.de This acidity allows for deprotonation by a suitable base to form a fluorenyl anion, which can then act as a nucleophile in various reactions.

A common modification at the C9 position is alkylation. researchgate.net Treatment of a fluorene derivative with a base such as an alkoxide, followed by the addition of an alkyl halide, can introduce an alkyl group at the C9 position. This can be performed sequentially to introduce two different alkyl groups.

Another significant reaction at the C9 position is condensation with aldehydes and ketones, often under basic conditions, to form dibenzofulvene derivatives. mdpi.com This reaction creates a new carbon-carbon double bond at the C9 position.

Furthermore, the C9 position can be oxidized to a carbonyl group, forming a fluorenone derivative. This transformation is typically achieved using oxidizing agents such as potassium dichromate or chromium trioxide. The resulting fluorenone can then serve as a precursor for further derivatization, for example, through nucleophilic addition to the carbonyl group.

Reaction Type Reagents Product Type
Alkylation1. Base (e.g., t-BuOK) 2. Alkyl halide (R-X)9-Alkyl-7-bromo-9H-fluoren-2-yl)hydrazine
Knoevenagel CondensationAldehyde or Ketone (R₂C=O), Base(7-bromo-9-(ylidene)-9H-fluoren-2-yl)hydrazine derivative
OxidationOxidizing agent (e.g., K₂Cr₂O₇)7-bromo-2-(hydrazinyl)-9H-fluoren-9-one

The synthesis of various 9-substituted fluorene derivatives has been explored, highlighting the versatility of the C9 position for introducing a wide range of functional groups. thieme-connect.deresearchgate.net These modifications can significantly impact the photophysical and electronic properties of the resulting molecules.

Theoretical and Computational Investigations of 7 Bromo 9h Fluoren 2 Yl Hydrazine and Its Derivatives

Electronic Structure and Molecular Orbital Analysis

The electronic properties of (7-bromo-9H-fluoren-2-yl)hydrazine are fundamental to understanding its reactivity and spectroscopic characteristics. Computational methods are invaluable for elucidating these features.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool for investigating the ground state properties of molecules like this compound. By approximating the electron density, DFT methods can accurately predict molecular geometries, electronic energies, and the distribution of frontier molecular orbitals (HOMO and LUMO). rsc.orgresearchgate.netdocumentsdelivered.com

For this compound, DFT calculations would typically involve geometry optimization to find the most stable three-dimensional structure. The presence of the bromine atom and the hydrazine (B178648) substituent on the fluorene (B118485) backbone would influence the electron distribution across the molecule. The HOMO is expected to be localized primarily on the electron-rich hydrazine moiety and the fluorene ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, highlighting regions susceptible to nucleophilic attack.

Table 1: Predicted Ground State Properties of this compound using DFT (Note: The following data is illustrative and based on typical results for similar aromatic hydrazines, as specific experimental or computational data for this exact compound is not widely available.)

PropertyPredicted ValueSignificance
HOMO Energy -5.8 eVIndicates the energy of the highest occupied molecular orbital, related to the ionization potential and reactivity towards electrophiles.
LUMO Energy -1.2 eVRepresents the energy of the lowest unoccupied molecular orbital, related to the electron affinity and reactivity towards nucleophiles.
HOMO-LUMO Gap 4.6 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 2.5 DReflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Ab Initio Methods for High-Level Electronic Structure Characterization

For a more precise characterization of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. documentsdelivered.comresearchgate.net While computationally more demanding than DFT, these methods provide a higher level of accuracy for electron correlation effects, which are important for describing the subtle electronic interactions within the molecule.

Ab initio calculations can refine the understanding of electron distribution, particularly the influence of the bromine atom's lone pairs and the hydrazine group's nitrogen lone pairs on the aromatic system. These high-level calculations are crucial for accurately predicting properties like ionization potentials and electron affinities, which are essential for understanding the compound's behavior in redox reactions.

Conformational Analysis and Tautomeric Equilibria

The flexibility of the hydrazine substituent allows for different spatial arrangements, or conformations, of this compound. documentsdelivered.com Additionally, the presence of the hydrazine group introduces the possibility of tautomerism.

Conformational analysis, typically performed using computational methods, explores the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For this compound, rotation around the C-N bond of the hydrazine group is a key conformational freedom. The relative energies of these conformers can be influenced by steric hindrance from the fluorene ring and potential intramolecular hydrogen bonding. nih.gov

Tautomerism, the migration of a proton, is another important consideration. researchgate.netnih.gov The hydrazine moiety can exist in different tautomeric forms, which can significantly impact the compound's chemical and biological activity. Computational studies can predict the relative stabilities of these tautomers in different environments, such as in the gas phase or in various solvents.

Reaction Mechanism Modeling and Transition State Analysis

Understanding the chemical reactivity of this compound requires detailed modeling of its reaction mechanisms. Computational chemistry allows for the exploration of reaction pathways and the characterization of transition states, which are the high-energy intermediates that govern the rate of a chemical reaction. researchgate.netdtu.dk

For instance, in reactions involving the hydrazine group, such as condensations with carbonyl compounds to form hydrazones, computational modeling can elucidate the step-by-step mechanism. This includes identifying the transition state structures, calculating their energies (activation energies), and determining the reaction kinetics. Such analyses are critical for predicting the feasibility and outcome of chemical transformations involving this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting the spectroscopic data of this compound, providing a powerful link between the molecular structure and the experimental spectra.

Computational Simulation of NMR and Vibrational Spectra

The simulation of Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra is a key application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts in an NMR spectrum. mdpi.comchemicalbook.commdpi.comresearchgate.net Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and intensities can be predicted.

These simulated spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between the predicted and experimental spectra can also provide insights into solvent effects, conformational changes, or the presence of different tautomers.

Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on typical results for similar aromatic hydrazines.)

Spectroscopic TechniquePredicted ParameterInterpretation
¹H NMR Aromatic Protons: δ 7.0-8.0 ppmThe chemical shifts of the protons on the fluorene ring are influenced by the electron-withdrawing bromine and electron-donating hydrazine groups.
NH₂ Protons: δ 4.5-5.5 ppmThe chemical shift of the hydrazine protons is sensitive to solvent and concentration due to hydrogen bonding.
¹³C NMR Aromatic Carbons: δ 110-150 ppmThe carbon chemical shifts reflect the electronic environment within the fluorene ring system.
IR Spectroscopy N-H Stretching: 3300-3400 cm⁻¹Characteristic vibrational frequency for the hydrazine group.
C=C Aromatic Stretching: 1450-1600 cm⁻¹Vibrational modes associated with the fluorene aromatic rings.

Theoretical UV-Vis Absorption and Emission Spectroscopy

A comprehensive search of available scientific literature and computational chemistry databases has revealed no specific theoretical or computational studies detailing the UV-Vis absorption and emission spectroscopy of this compound. While theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to predict the electronic absorption and emission spectra of organic molecules, including various fluorene and hydrazine derivatives, no such data has been published for the specific compound of interest. bldpharm.comrsc.orgnih.govnih.gov

General trends observed in related fluorene derivatives suggest that the introduction of substituents can significantly influence the UV-Vis absorption spectra. bldpharm.com For instance, computational studies on other fluorene derivatives have shown that the nature and position of substituent groups can alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption wavelengths. bldpharm.com However, without specific calculations for this compound, any discussion of its specific absorption and emission properties would be purely speculative.

Similarly, while the fluorescence properties of many fluorene derivatives are a key area of research, no theoretical data on the emission spectrum of this compound is currently available. The prediction of emission spectra would require excited-state geometry optimization, which has not been reported for this compound.

Quantum Chemical Descriptors and Structure-Property Relationships

There is a notable absence of published research detailing the quantum chemical descriptors for this compound. Quantum chemical descriptors, such as the energies of the HOMO and LUMO, the HOMO-LUMO gap, electronegativity, chemical hardness, and softness, are crucial for understanding the electronic structure, reactivity, and potential applications of a molecule. bldpharm.com

Studies on other hydrazine and fluorene derivatives have utilized Density Functional Theory (DFT) to calculate these descriptors and establish structure-property relationships. bldpharm.com For example, research on various hydrazine derivatives has shown how different substituents can modulate the HOMO and LUMO energy levels, which in turn affects their electronic and optical properties. bldpharm.com In the broader class of fluorene derivatives, computational analyses have been instrumental in explaining variations in their electronic and photophysical behaviors based on their molecular structures. bldpharm.com

However, in the specific case of this compound, the requisite computational studies to determine these fundamental quantum chemical descriptors have not been performed or reported in the accessible scientific literature. Therefore, a quantitative analysis of its electronic properties and any subsequent discussion on structure-property relationships cannot be provided at this time.

Advanced Applications and Functional Materials Development Based on 7 Bromo 9h Fluoren 2 Yl Hydrazine

Precursors for Advanced Organic Electronic Materials

The inherent properties of the fluorene (B118485) unit, such as high photoluminescence quantum yield and excellent thermal stability, make it a favored component in organic electronics. The specific substitution pattern of (7-bromo-9H-fluoren-2-yl)hydrazine offers multiple pathways for its incorporation into advanced electronic materials.

Design and Synthesis of Fluorene-Based Conjugated Polymers

Fluorene-based polymers are central to organic optoelectronics, prized for their strong blue emission and high charge-carrier mobility. aau.edu.etossila.com The synthesis of these polymers often relies on cross-coupling reactions, such as the Suzuki or Stille coupling, which require monomers with specific functional groups like halides and boronic acids or esters.

The this compound molecule is an ideal starting point for creating such monomers. The bromine atom at the 7-position can readily participate in palladium-catalyzed cross-coupling reactions. The hydrazine (B178648) group at the 2-position, while not typically used directly in polymerization, can be chemically transformed into a variety of other functional groups. For instance, it can be converted into a boronic ester via a Sandmeyer-type reaction followed by a Miyaura borylation, or it could be used to synthesize heterocyclic rings like pyrazoles or triazoles, which can then be incorporated into the polymer backbone.

The synthesis of fluorene-based polymers often starts with 2,7-dihalofluorene derivatives. aau.edu.etresearchgate.net For example, 2,7-dibromofluorene (B93635) is a key precursor for creating monomers for Suzuki-type polymerization by converting the bromo groups into boronic esters. aau.edu.et This process involves a halogen-metal exchange followed by treatment with an appropriate borate (B1201080) ester. aau.edu.et Similarly, the bromine on the this compound core provides a reactive site for polymerization, while the hydrazine offers a site for modification to tune the polymer's electronic properties.

Polymerization methods like Knoevenagel polycondensation and Suzuki coupling are commonly employed to create fluorene-based copolymers with alternating donor-acceptor units, enabling control over the band gap and emission color of the resulting material. aau.edu.et

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Polymers derived from fluorene are extensively used as the active material in organic light-emitting diodes (OLEDs) because of their high efficiency, deep blue luminescence, and ability to emit colors across the visible spectrum with a low operating voltage. aau.edu.et The introduction of alkyl chains at the C-9 position of the fluorene ring enhances the processability and solubility of these polymers without compromising their electronic properties. aau.edu.et

The unique electronic structure of this compound, featuring both an electron-withdrawing group (Br) and a potential electron-donating group (hydrazine), makes it a valuable precursor for materials in both OLEDs and organic photovoltaics (OPVs). In OLEDs, polymers incorporating this moiety could lead to materials with tailored charge transport properties and emission characteristics. For instance, fluorenone-carbazole based host materials have demonstrated good electroluminescence (EL) performance and high thermal stability in OLEDs. ru.nl

In the realm of OPVs, fluorene-based conjugated polymers like PFN serve as crucial interfacial layers to improve electron extraction efficiency between the cathode and the active layer. ossila.com Blends of fluorene copolymers, such as PFO and F8BT, are used to create high-efficiency OLEDs and as acceptor materials in polymer blend solar cells. ossila.com The ability to functionalize the this compound precursor would allow for the synthesis of polymers with optimized HOMO/LUMO energy levels, enhancing device performance in both OLEDs and OPVs.

Development of Nonlinear Optical (NLO) Chromophores and Materials

Nonlinear optical (NLO) materials are in high demand for applications ranging from optical communications to data storage. acs.orgnih.gov The design of molecules with large first hyperpolarizability (β) is key to developing these materials. A common strategy is the creation of donor-π-acceptor (D-π-A) systems, where electron-donating and electron-accepting groups are linked by a π-conjugated bridge. acs.org

The this compound structure is an intrinsic D-π-A system. The hydrazine group acts as a potential donor, while the bromine atom serves as an acceptor, linked by the conjugated fluorene system. This molecular architecture is a foundational block for materials with significant NLO properties. ru.nlresearchgate.net

Research on similar fluorene-based systems has shown that tuning the strength of the donor and acceptor groups can significantly enhance the NLO response. For example, chromophores based on a 9,9-dimethyl-9H-fluoren-2-amine core, when functionalized with various acceptor groups, exhibit large β values. acs.orgnih.gov The hydrazine moiety of this compound can be readily reacted with various aldehydes and ketones to form hydrazones, effectively modifying the donor strength and extending the π-conjugation, thereby allowing for the systematic tuning of the NLO properties.

The table below summarizes the NLO properties of representative fluorene-based D-π-A chromophores, illustrating the impact of molecular design on hyperpolarizability.

ChromophoreDonor GroupAcceptor GroupFirst Hyperpolarizability (β) (10⁻³⁰ esu)
SS1DimethylaminoDicyanovinyl250
SS3Dimethylamino(E)-4-bromostyryl150
SS5Dimethylamino(E)-4-cyanostyryl450

Table 1. NLO properties of selected fluorene-based chromophores. Data sourced from ACS Omega, 2022. acs.orgnih.gov

Rational Design of Chemosensors and Molecular Recognition Systems

Fluorescent chemosensors are abiotic compounds that signal the presence of an analyte through a change in their fluorescence. rsc.org The fluorene molecule is an excellent scaffold for chemosensors due to its inherent and typically strong fluorescence. researchgate.net The hydrazine group in this compound is a key functional handle for designing chemosensors. It can react with various analytes, such as aldehydes, ketones, or metal ions, leading to a modulation of the fluorene's fluorescence through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

Studies on the closely related 2-amino-7-bromofluorene (B1265894) have demonstrated its sensitivity to its environment, showing fluorescence quenching by chloromethanes and changes in its spectral characteristics upon forming inclusion complexes with β-cyclodextrin. chemsrc.com This highlights the potential of the 7-bromo-fluoren-2-yl core in molecular recognition.

Furthermore, the hydrazine moiety can be used to construct more complex sensor systems. For example, fluorenone has been reacted with thiosemicarbazide (B42300) to produce 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, a precursor for synthesizing various thiazole (B1198619) derivatives. mdpi.comresearchgate.net A similar synthetic strategy with this compound could yield a library of fluorescent probes for detecting specific ions or molecules. The design of such sensors involves linking a recognition unit (e.g., a crown ether for cations, a boronic acid for saccharides) to the fluorescent fluorene platform via the reactive hydrazine group.

Building Blocks for Supramolecular Architectures and Self-Assembly

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. The this compound molecule possesses all the necessary features to act as a versatile building block for self-assembling systems.

Hydrogen Bonding: The hydrazine group (-NHNH₂) contains both hydrogen bond donors and acceptors, enabling the formation of strong, directional hydrogen bonds. This can lead to the assembly of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

π-π Stacking: The large, flat, aromatic surface of the fluorene core promotes π-π stacking interactions, which are crucial for the organization of molecules in the solid state and in solution.

Halogen Bonding: The bromine atom at the 7-position can act as a halogen bond donor, interacting with Lewis bases to direct molecular assembly.

Crystal structure analyses of similar fluorene-based chromophores have revealed the formation of antiparallel molecular dimers driven by a combination of hydrogen bonding and aromatic CH−π interactions. acs.org In these structures, molecules often arrange themselves into columns, with the fluorene units being coplanar. acs.org This ordered packing is essential for achieving bulk properties in materials, such as the acentric crystal packing required for second-harmonic generation (SHG) in NLO materials. By carefully designing derivatives of this compound, it is possible to program the self-assembly process to create highly ordered supramolecular architectures with specific functions.

Future Research Directions and Interdisciplinary Prospects

Sustainable and Scalable Synthetic Methodologies for (7-bromo-9H-fluoren-2-yl)hydrazine

The advancement of research into this compound is fundamentally reliant on the development of synthetic routes that are not only efficient but also environmentally benign and scalable. Future efforts in this domain should prioritize the principles of green chemistry to minimize waste and energy consumption.

One promising avenue is the adoption of flow chemistry for the synthesis of this compound and its derivatives. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. The modular nature of flow reactors allows for the seamless integration of multiple reaction steps, purification, and real-time analysis, thereby accelerating the synthetic workflow. For instance, the diazotization of a 7-bromo-9H-fluoren-2-amine precursor followed by in-line reduction to the hydrazine (B178648) could be performed in a continuous flow setup, minimizing the handling of potentially unstable diazonium intermediates.

Furthermore, the exploration of microwave-assisted organic synthesis (MAOS) presents another opportunity for sustainable production. Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The application of MAOS to the key bond-forming reactions in the synthesis of this compound, such as the initial amination or subsequent hydrazine formation, could lead to more energy-efficient and rapid production protocols.

The development of catalytic methods using earth-abundant and non-toxic metals is also a critical research direction. Moving away from stoichiometric reagents and precious metal catalysts towards more sustainable alternatives will be crucial for the large-scale and environmentally responsible production of this compound. Research into iron, copper, or manganese-catalyzed C-N bond-forming reactions to introduce the hydrazine moiety onto the fluorene (B118485) scaffold would be a significant step forward.

Finally, a focus on solvent minimization and the use of greener solvents will be paramount. The ideal synthetic strategy would involve solvent-free reaction conditions or the use of benign alternatives to traditional volatile organic compounds. Exploring deep eutectic solvents or aqueous reaction media could further enhance the sustainability of the synthesis.

A comparative overview of potential synthetic methodologies is presented in Table 1.

MethodologyPotential AdvantagesKey Research Challenges
Flow Chemistry Enhanced safety, scalability, process control, and automation.Initial setup costs, optimization of flow parameters.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, and energy efficiency.Scalability for industrial production, potential for localized overheating.
Green Catalysis Reduced environmental impact, lower cost, and improved sustainability.Catalyst stability and reusability, achieving high catalytic turnover.
Solvent-Free/Green Solvents Minimized waste, reduced environmental footprint, and enhanced safety.Ensuring reagent solubility and efficient mass transfer.

Table 1: Comparison of Sustainable Synthetic Methodologies for this compound. This interactive table summarizes the potential benefits and challenges associated with various green and scalable synthetic approaches.

Exploration of Novel Reactivity and Unconventional Transformations

The unique molecular architecture of this compound, featuring both a nucleophilic hydrazine group and an electrophilic C-Br bond, opens the door to a wide array of chemical transformations. Future research should venture beyond conventional reactions to uncover novel reactivity patterns and forge new pathways to complex molecular structures.

A key area for exploration is the use of this compound in transition metal-catalyzed cross-coupling reactions . The bromine atom at the 7-position serves as a versatile handle for reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, enabling the fine-tuning of the electronic and photophysical properties of the fluorene core. Furthermore, the development of orthogonal strategies, where the hydrazine and bromo functionalities can be selectively reacted, would provide access to a diverse library of multifunctional fluorene derivatives.

The hydrazine moiety itself offers a rich playground for chemical exploration. Its reaction with various carbonyl compounds to form hydrazones is a well-established transformation. However, future research could focus on the development of novel catalysts for this reaction to achieve higher efficiency and broader substrate scope under mild conditions. Moreover, the exploration of the reactivity of these hydrazones in subsequent cyclization or multicomponent reactions could lead to the synthesis of novel heterocyclic systems fused to the fluorene framework.

Another exciting prospect lies in the exploration of unconventional transformations , such as C-H activation reactions on the fluorene backbone. Directing groups could be installed via the hydrazine moiety to facilitate site-selective C-H functionalization at other positions on the aromatic rings. This would provide a powerful tool for the late-stage modification of the molecule, avoiding lengthy de novo syntheses.

The potential for photocatalytic and electrochemical transformations of this compound also warrants investigation. The fluorescent nature of the fluorene core suggests that it could participate in photoinduced electron transfer processes, opening up possibilities for novel radical-based reactions. Similarly, the electrochemical properties of the molecule could be harnessed for controlled oxidation or reduction, leading to new synthetic methodologies.

Integration with Nanotechnology and Advanced Materials Science

The unique photophysical and electronic properties of the fluorene scaffold, combined with the reactive handle of the hydrazine group, make this compound a promising building block for the development of advanced materials and for integration into nanotechnological platforms.

In the realm of nanomaterials , the hydrazine group can be utilized as a versatile linker for the functionalization of nanoparticles. For instance, it can be used to anchor the fluorene moiety onto the surface of quantum dots, gold nanoparticles, or magnetic nanoparticles. This would allow for the creation of hybrid nanomaterials with tailored optical, electronic, and magnetic properties. The fluorescent fluorene unit could act as a reporter, enabling the use of these functionalized nanoparticles in bioimaging and sensing applications.

The development of fluorene-based polymers and dendrimers is another promising area. The bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions. For example, the bromine atom can participate in cross-coupling polymerization, while the hydrazine group can be used for post-polymerization modification or to introduce specific functionalities. The resulting polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Furthermore, the rigid and planar structure of the fluorene core makes it an attractive component for the design of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . The hydrazine and bromo functionalities can serve as points of connection to metal nodes or other organic linkers, leading to the formation of porous materials with well-defined structures. These materials could exhibit interesting properties for gas storage and separation, catalysis, and sensing.

The potential applications in advanced materials are summarized in Table 2.

Application AreaRationale for UsePotential Impact
Functionalized Nanoparticles Hydrazine as a linker for surface modification.Development of novel probes for bioimaging and sensing.
Conjugated Polymers Bifunctional monomer for polymerization.Creation of new materials for organic electronics.
MOFs and COFs Rigid building block with defined connectivity.Design of porous materials for catalysis and separation.
Chemosensors Fluorescent core sensitive to environmental changes.Highly sensitive and selective detection of analytes.

Table 2: Potential Applications of this compound in Nanotechnology and Materials Science. This interactive table highlights the promising avenues for the integration of this compound into advanced materials.

Development of High-Throughput Screening and Computational Design Workflows

To accelerate the discovery of new applications for this compound and its derivatives, the integration of high-throughput screening (HTS) and computational design workflows will be essential. These approaches can significantly reduce the time and resources required for the identification of promising candidates for specific applications.

Computational modeling , particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), can be employed to predict the electronic and photophysical properties of virtual libraries of this compound derivatives. By systematically varying the substituents on the fluorene core, it is possible to screen for molecules with desired properties, such as specific absorption and emission wavelengths, high quantum yields, and appropriate energy levels for applications in organic electronics.

Molecular docking and virtual screening can be used to identify potential biological targets for derivatives of this compound. By screening large databases of protein structures, it may be possible to identify novel enzyme inhibitors or receptor ligands, paving the way for the development of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. These models, once validated, can be used to predict the performance of new, unsynthesized compounds, thereby guiding synthetic efforts towards the most promising candidates.

High-throughput synthesis and screening platforms can be developed to rapidly synthesize and evaluate libraries of this compound derivatives. The use of robotic systems for parallel synthesis and automated screening assays can dramatically increase the pace of discovery. For example, HTS could be used to identify derivatives with potent antimicrobial activity or to discover new materials with optimal performance in OLED devices.

Synergistic Research Across Chemistry, Materials Science, and Engineering Disciplines

The full realization of the potential of this compound will require a highly collaborative and interdisciplinary approach. Synergistic research that bridges the gap between chemistry, materials science, and engineering will be crucial for translating fundamental discoveries into real-world applications.

Chemists will play a central role in developing novel and efficient synthetic routes to this compound and its derivatives, as well as in exploring their fundamental reactivity. Their expertise in molecular design and synthesis will be essential for creating a diverse range of compounds with tailored properties.

Materials scientists will be responsible for incorporating these novel compounds into advanced materials and devices. Their expertise in materials characterization, processing, and device fabrication will be critical for evaluating the performance of new fluorene-based materials in applications such as OLEDs, solar cells, and sensors.

Engineers , particularly chemical and biomedical engineers, will be instrumental in scaling up the synthesis of promising compounds and in developing practical applications. Their expertise in process design, device engineering, and systems integration will be necessary to translate laboratory-scale discoveries into commercially viable technologies.

A prime example of such a synergistic collaboration would be the development of a new generation of biosensors. Chemists would design and synthesize this compound derivatives with specific recognition elements for a target analyte. Materials scientists would then immobilize these molecules onto a suitable transducer platform, such as a nanoparticle or an electrode. Finally, engineers would integrate the sensor into a portable and user-friendly device for point-of-care diagnostics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.